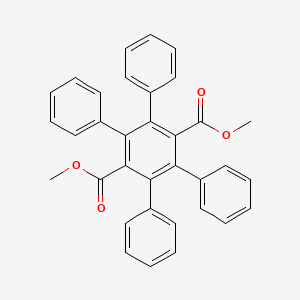

Dimethyl-2,3,5,6-tetraphenyl-terephthalate

Description

Contextualization within Substituted Aromatic Esters Research

The field of substituted aromatic esters is vast, anchored by commodity chemicals like dimethyl terephthalate (B1205515) (DMT), a primary monomer for the production of polyethylene (B3416737) terephthalate (PET) and other polyesters. libretexts.orgsemanticscholar.org While simple terephthalates are foundational to the modern polymer industry, research into highly substituted derivatives like Dimethyl-2,3,5,6-tetraphenyl-terephthalate explores a different domain: the creation of specialty materials with precisely engineered properties.

Unlike the planar and relatively flexible structure of DMT, the tetraphenyl-substituted analogue introduces extreme steric bulk. This substitution pattern is investigated for its potential to create polymers with:

High Thermal Stability: The rigid, sterically shielded core is resistant to thermal degradation.

Enhanced Solubility: The non-planar structure disrupts efficient crystal packing, often leading to greater solubility in organic solvents compared to simpler, planar analogues. acs.orgresearchgate.net

Amorphous Nature: The bulky side groups can prevent polymer chains from crystallizing, which is desirable for applications requiring optical clarity or specific mechanical properties.

Research in this area, therefore, moves beyond the synthesis of simple linear polyesters and into the realm of advanced materials, where the monomer's structure is designed to control the final properties of the macromolecule.

Significance of Steric and Electronic Effects in Tetraphenyl Substitution

The defining feature of this compound is the profound interplay between steric and electronic effects arising from its hexasubstituted core.

Steric Effects: The primary consequence of having four phenyl groups adjacent to each other on the central benzene (B151609) ring is immense steric hindrance. numberanalytics.com It is structurally impossible for all five aromatic rings to be coplanar. To relieve this strain, the four peripheral phenyl groups are forced to twist out of the plane of the central terephthalate ring, adopting a propeller-like conformation. acs.orgresearchgate.net This non-planar topology is a well-documented phenomenon in related molecules like hexaphenylbenzene. acs.orgresearchgate.net This twisting significantly impacts the molecule's shape, reducing its ability to pack into a dense crystal lattice and influencing its interactions with other molecules. acs.org

Electronic Effects: The forced non-planar geometry has significant electronic consequences. The twisting of the phenyl groups disrupts the π-orbital overlap between the peripheral rings and the central benzene core. acs.org This limitation on conjugation means that the molecule does not behave as a single, large conjugated system. The electronic properties, such as the HOMO-LUMO gap and UV-visible absorption spectrum, are therefore different from what would be expected for a hypothetical planar analogue. acs.org The ester groups, being electron-withdrawing, also influence the electronic nature of the central ring, although their reactivity can be sterically shielded by the neighboring phenyl groups.

The following table summarizes the structural impact of heavy substitution by comparing the parent dimethyl terephthalate with a fluorinated analogue and the expected features of the tetraphenyl derivative.

| Property | Dimethyl terephthalate | Dimethyl 2,3,5,6-tetrafluoroterephthalate | This compound (Expected) |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₆F₄O₄ | C₃₄H₂₆O₄ |

| Molecular Weight | 194.18 g/mol libretexts.org | 266.15 g/mol nih.gov | 498.57 g/mol |

| Core Structure | Planar | Planar | Highly Non-planar (Twisted Phenyl Rings) acs.orgresearchgate.net |

| Intermolecular Packing | Efficient, crystalline solid | Efficient, crystalline solid nih.gov | Inefficient, leading to higher solubility acs.org |

| Conjugation | Conjugation through the benzene ring | Conjugation through the benzene ring | Disrupted between central and peripheral rings acs.org |

Historical and Contemporary Perspectives on Highly Substituted Terephthalate Derivatives

The historical development of highly substituted aromatic compounds is closely tied to the advancement of synthetic organic chemistry. The Diels-Alder reaction, in particular, provided a powerful tool for constructing complex, six-membered rings. A classic example is the reaction between tetraphenylcyclopentadienone (B147504) and dimethyl acetylenedicarboxylate (B1228247), which yields the isomeric compound dimethyl 3,4,5,6-tetraphenylphthalate (a 1,2-diester). ipl.orgumkc.edu While this reaction efficiently produces the phthalate (B1215562) isomer, the synthesis of the corresponding terephthalate (1,4-diester) is less direct and represents a more complex synthetic challenge.

Historically, research focused on the synthesis and isolation of these novel, crowded structures. Contemporary research, however, has shifted towards harnessing their unique properties for functional applications. Modern interest in highly substituted terephthalates and related structures is driven by materials science, with a focus on:

Aggregation-Induced Emission (AIE): Molecules with propeller-like structures, such as those based on tetraphenylethene and hexaphenylbenzene, are known to exhibit AIE, where they become highly fluorescent in the aggregated or solid state. nih.gov This property is valuable for developing sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs).

Monomers for Advanced Polymers: These bulky monomers are used to synthesize polymers with high glass transition temperatures, excellent thermal stability, and good solubility, making them candidates for engineering plastics and specialty membranes. researchgate.net

Molecular Scaffolding: The rigid, well-defined three-dimensional structure of these compounds makes them attractive as building blocks for metal-organic frameworks (MOFs), supramolecular cages, and other complex molecular architectures.

Research Scope and Objectives for this compound Studies

The primary research objectives for a compound like this compound are centered on its use as a specialized chemical building block. The overarching goal is to translate its unique molecular features into materials with superior or novel functions.

Key research aims include:

Synthesis and Polymerization: Developing efficient synthetic routes to the monomer and its corresponding diacid (2,3,5,6-tetraphenyl-terephthalic acid). A major objective is to polymerize this monomer with various diols to create novel polyesters, or to convert it into other derivatives for polyamides and polyimides.

Material Property Characterization: Investigating the properties of polymers derived from this monomer. This includes measuring their thermal stability (via TGA), glass transition temperature (via DSC), solubility in a range of solvents, and mechanical properties.

Exploring Photophysical Properties: Studying the fluorescence behavior of the monomer and its polymers. A key objective is to determine if the restricted intramolecular rotation caused by the steric hindrance leads to properties like aggregation-induced emission, which would open up applications in optoelectronics. nih.gov

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the molecule's conformation, such as the precise dihedral angles of the twisted phenyl rings, and to predict its electronic properties and reactivity. nih.gov

The table below outlines typical data sought in research studies of such highly substituted aromatic compounds.

| Research Area | Parameter of Interest | Objective |

| Crystallography | Dihedral angles between rings, bond lengths | To quantify the degree of steric strain and non-planarity. eurjchem.com |

| Spectroscopy (NMR) | Chemical shifts of aromatic protons/carbons | To confirm the structure and probe the electronic environment. |

| Spectroscopy (UV-Vis) | Absorption maxima (λmax) | To understand the electronic transitions and the effect of disrupted conjugation. |

| Spectroscopy (Fluorescence) | Quantum yield, emission wavelength | To assess potential for use in light-emitting materials and sensors. nih.gov |

| Thermal Analysis (TGA/DSC) | Decomposition temperature, Glass transition (Tg) | To evaluate the thermal stability and processability of derived polymers. |

Structure

3D Structure

Properties

Molecular Formula |

C34H26O4 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

dimethyl 2,3,5,6-tetraphenylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C34H26O4/c1-37-33(35)31-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)32(34(36)38-2)30(26-21-13-6-14-22-26)28(31)24-17-9-4-10-18-24/h3-22H,1-2H3 |

InChI Key |

FUEQNLIKDQHBMX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dimethyl 2,3,5,6 Tetraphenyl Terephthalate

Retrosynthetic Analysis for Tetraphenyl-substituted Terephthalates

A retrosynthetic analysis of Dimethyl-2,3,5,6-tetraphenyl-terephthalate reveals several possible disconnections to identify potential starting materials. The most apparent disconnection is at the two ester functionalities, which simplifies the target to its corresponding dicarboxylic acid, 2,3,5,6-tetraphenyl-terephthalic acid. This diacid is a key intermediate in many potential routes.

A more fundamental disconnection involves the carbon-carbon bonds forming the central aromatic ring. Two primary strategies emerge for the construction of the heavily substituted tetraphenylbenzene core:

Cycloaddition Strategy: A powerful approach for forming six-membered rings is the [2+2+2] cyclotrimerization of alkynes. This pathway disconnects the target molecule into two equivalents of diphenylacetylene (B1204595) and one equivalent of dimethyl acetylenedicarboxylate (B1228247). This strategy has the advantage of constructing the entire hexasubstituted ring in a single step, although control of regioselectivity is a critical challenge.

Cross-Coupling Strategy: An alternative disconnection breaks the four bonds between the central benzene (B151609) ring and the peripheral phenyl groups. This suggests a multiple cross-coupling reaction, for instance, between a tetra-halogenated dimethyl terephthalate (B1205515) precursor and a phenylating agent like phenylboronic acid. This approach relies on the pre-existence of the 1,4-dicarboxylate core but faces significant challenges related to steric hindrance.

Advanced Synthetic Routes to the Tetraphenylbenzene Core

The synthesis of the 2,3,5,6-tetraphenylbenzene scaffold is the principal challenge. Several advanced methodologies can be considered, each with distinct advantages and limitations for accessing the specific 1,4-dicarboxylate substitution pattern of the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis for forming aryl-aryl bonds. In theory, the tetraphenylbenzene core of the target molecule could be assembled by coupling a pre-functionalized central ring with a phenyl source.

A hypothetical Suzuki coupling approach would involve the reaction of a tetra-halogenated dimethyl terephthalate, such as dimethyl 2,3,5,6-tetrabromo-terephthalate, with four equivalents of phenylboronic acid.

Reaction Scheme: Dimethyl 2,3,5,6-tetrabromo-terephthalate + 4 Phenylboronic acid --(Pd catalyst, Base)--> this compound

However, this route is fraught with challenges. The steric crowding resulting from forcing four phenyl groups into adjacent positions on a benzene ring creates a very high activation barrier. Furthermore, the electron-withdrawing nature of the ester groups can influence the reactivity of the coupling sites. Achieving a complete four-fold substitution would likely result in low yields due to competing side reactions and incomplete conversions.

Diels-Alder and Related Cycloaddition Approaches

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. wikipedia.org A well-established reaction involves the [4+2] cycloaddition of tetraphenylcyclopentadienone (B147504) with an alkyne dienophile, which, after extrusion of carbon monoxide, yields a hexasubstituted benzene ring. umkc.edu

It is critical to note, however, that the reaction of tetraphenylcyclopentadienone with dimethyl acetylenedicarboxylate (DMAD) produces dimethyl 3,4,5,6-tetraphenylphthalate , the 1,2-dicarboxylate isomer, not the desired 1,4-terephthalate. umkc.edunih.govchemspider.com The geometry of the diene dictates the adjacent placement of the ester groups in the product.

Isomeric Product Formation: Tetraphenylcyclopentadienone + Dimethyl acetylenedicarboxylate --> Dimethyl 3,4,5,6-tetraphenylphthalate (B1215562) + CO

To synthesize the terephthalate isomer via a Diels-Alder approach, a diene with a different substitution pattern would be required, making this a non-trivial pathway for the specified target.

Direct Arylation Methods

Direct C-H arylation has emerged as an efficient alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. nih.gov However, this methodology is not applicable for the primary construction of the this compound core. The logical starting material for such a reaction would be dimethyl terephthalate. This molecule lacks any C-H bonds on the central aromatic ring that could be activated for arylation, as all four positions are already substituted with hydrogen atoms that need to be replaced by phenyl groups. Therefore, direct arylation is not a viable strategy for this specific synthetic target.

A more plausible, though synthetically challenging, approach to the target skeleton is the transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes. semanticscholar.orgresearchgate.net The co-cyclotrimerization of two equivalents of diphenylacetylene with one equivalent of dimethyl acetylenedicarboxylate could, in principle, form the desired hexasubstituted ring. However, a major hurdle in this approach is controlling the regioselectivity to favor the formation of the 1,4-dicarboxylate product over the 1,2- and 1,3-isomers. researchgate.net

Esterification and Functional Group Interconversion on the Tetraphenyl-substituted Terephthalate Scaffold

Should a synthetic route yield the diacid 2,3,5,6-tetraphenyl-terephthalic acid, a final esterification step is required to obtain the target dimethyl ester. Fischer-Speier esterification is the most common method for this transformation. This involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is heated to reflux to drive the equilibrium towards the formation of the ester product.

The reaction can be summarized as: 2,3,5,6-tetraphenyl-terephthalic acid + 2 CH₃OH --(H⁺ catalyst, Δ)--> this compound + 2 H₂O

Alternatively, if the diacid is sensitive to strong acids and high temperatures, other methods can be employed. For instance, the diacid can be converted to the more reactive diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3,5,6-tetraphenyl-terephthaloyl chloride can then be treated with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the final product under milder conditions.

Optimization of Reaction Conditions and Yields for this compound

For the proposed [2+2+2] cyclotrimerization route, several factors would need careful optimization. The choice of catalyst is crucial, with cobalt and rhodium complexes being common. nih.govsemanticscholar.org The solvent, temperature, and reaction time must be systematically varied to maximize the yield and, most importantly, the regioselectivity for the desired 1,4-dicarboxylate isomer.

| Parameter | Condition Range | Rationale |

|---|---|---|

| Catalyst | CpCo(CO)₂, [RhCl(cod)]₂, Ni(cod)₂ | The metal center and its ligand sphere heavily influence catalytic activity and regioselectivity. |

| Solvent | Toluene, THF, Dioxane | Solvent polarity and coordinating ability can affect catalyst stability and reaction rate. |

| Temperature | 25°C to 120°C | Higher temperatures may be needed to overcome activation energy but can lead to side products. |

| Reactant Ratio | Diphenylacetylene:DMAD from 2:1 to 5:1 | Using an excess of diphenylacetylene may favor the desired co-cyclotrimerization over the self-trimerization of DMAD. |

For the final esterification step, optimization is more straightforward. The key is to effectively remove the water byproduct to drive the reaction to completion.

| Parameter | Condition | Rationale |

|---|---|---|

| Alcohol | Methanol (used as solvent) | Serves as both reactant and solvent, ensuring high concentration for the forward reaction. |

| Catalyst | Conc. H₂SO₄ (1-5 mol%) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Temperature | Reflux (approx. 65°C) | Increases reaction rate without requiring high-pressure equipment. |

| Water Removal | Use of excess methanol | Shifts the equilibrium towards the product side according to Le Châtelier's principle. |

Novel Catalytic Systems for the Synthesis of this compound

The conventional synthesis of this compound is effectively achieved through a thermal Diels-Alder reaction between tetraphenylcyclopentadienone and dimethyl acetylenedicarboxylate. This reaction typically proceeds under reflux in a high-boiling solvent, such as nitrobenzene (B124822), relying on elevated temperatures to overcome the activation energy barrier. While effective, the thermal nature of this synthesis necessitates significant energy input and can limit its applicability with more sensitive substrates. Consequently, the exploration of novel catalytic systems presents a promising avenue for enhancing the efficiency, sustainability, and scope of this important transformation. Research into catalytic Diels-Alder reactions, particularly those involving sterically demanding substrates, offers insights into potential catalytic strategies that could be adapted for the synthesis of this compound.

Currently, there is a limited body of research specifically detailing the use of novel catalysts for the synthesis of this compound. However, advancements in catalysis for other Diels-Alder reactions provide a strong basis for proposing potential catalytic systems. These include Lewis acid catalysis, organocatalysis, and the use of heterogeneous catalysts like metal-organic frameworks (MOFs).

Lewis Acid Catalysis:

Lewis acids are known to accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity towards the diene. For the synthesis of this compound, a range of Lewis acids could potentially be employed. Lanthanide triflates, for instance, have demonstrated efficacy in catalyzing Diels-Alder reactions, even with sterically hindered reactants.

| Catalyst Type | Potential Catalyst | Proposed Reaction | Anticipated Advantages |

| Lanthanide Triflate | Ytterbium(III) triflate (Yb(OTf)₃) | Diels-Alder reaction of tetraphenylcyclopentadienone and dimethyl acetylenedicarboxylate | Mild reaction conditions, high stereoselectivity, tolerance to steric hindrance. |

| Metal Halide | Zinc Chloride (ZnCl₂) | Diels-Alder reaction of tetraphenylcyclopentadienone and dimethyl acetylenedicarboxylate | Readily available, cost-effective, established catalyst for cycloadditions. |

Organocatalysis:

Chiral secondary amines have emerged as powerful organocatalysts for asymmetric Diels-Alder reactions. These catalysts operate through the formation of a reactive iminium ion intermediate with the dienophile, which then undergoes cycloaddition. While the synthesis of this compound does not produce a chiral center, the principles of organocatalytic activation could still be applied to lower the reaction temperature and improve efficiency.

| Catalyst Type | Potential Catalyst | Proposed Reaction | Anticipated Advantages |

| Chiral Amine | Diphenylprolinol silyl (B83357) ether | Diels-Alder reaction of tetraphenylcyclopentadienone and dimethyl acetylenedicarboxylate | Metal-free catalysis, mild reaction conditions, potential for rate enhancement. |

Heterogeneous Catalysis:

Metal-Organic Frameworks (MOFs) are crystalline porous materials with tunable structures and active sites, making them attractive candidates for heterogeneous catalysis. MOFs with open metal sites can function as Lewis acid catalysts, while their confined pores can influence reaction selectivity. For the synthesis of this compound, a robust MOF could offer the benefits of easy catalyst separation and recyclability.

| Catalyst Type | Potential Catalyst | Proposed Reaction | Anticipated Advantages |

| Metal-Organic Framework | Zr-based MOF (e.g., UiO-66) | Diels-Alder reaction of tetraphenylcyclopentadienone and dimethyl acetylenedicarboxylate in a suitable solvent | High thermal and chemical stability, reusable catalyst, potential for shape selectivity. |

Ionic Liquids as Catalytic Media:

Ionic liquids, with their unique properties as solvents and potential catalysts, offer another avenue for innovation. Certain ionic liquids can promote Diels-Alder reactions through their polarity and potential to stabilize transition states. They can also facilitate catalyst and product separation.

| Catalyst Type | Potential Catalyst/Medium | Proposed Reaction | Anticipated Advantages |

| Ionic Liquid | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) | Diels-Alder reaction of tetraphenylcyclopentadienone and dimethyl acetylenedicarboxylate | Enhanced reaction rates, potential for catalyst/product recycling, "green" solvent alternative. |

While the direct application of these novel catalytic systems to the synthesis of this compound requires further experimental validation, the existing literature on catalyzed Diels-Alder reactions provides a strong foundation for future research in this area. The development of such catalytic methods would represent a significant advancement, offering more sustainable and efficient routes to this valuable compound.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 2,3,5,6 Tetraphenyl Terephthalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For Dimethyl-2,3,5,6-tetraphenyl-terephthalate, both ¹H and ¹³C NMR would provide critical information about its symmetric nature and the chemical environment of each nucleus.

Due to the molecule's symmetry (a C2 axis bisecting the phenyl rings), a simplified spectrum is anticipated. The four phenyl substituents are chemically equivalent, as are the two methyl ester groups. The proton (¹H) NMR spectrum would be expected to show signals for the methyl protons and a set of signals for the twenty aromatic protons of the phenyl rings. The carbon (¹³C) NMR spectrum would similarly display distinct signals for the methyl carbons, the ester carbonyl carbons, and the carbons of the central and peripheral aromatic rings.

As a reference, the ¹³C NMR signals for the structurally related isomer, Dimethyl 3,4,5,6-tetraphenylphthalate, have been assigned, providing a basis for predicting the chemical shifts for the title compound. stackexchange.com The assignments for this related phthalate (B1215562) are presented below.

| Carbon Type | Chemical Shift (δ) in ppm |

| Ester Methyl (C1) | 52.28 |

| Ester Carbonyl (C2) | 168.71 |

| Quaternary Aromatic (C3) | 132.19 |

| Quaternary Aromatic (C4) | 139.29 |

| Quaternary Aromatic (C5) | 143.27 |

| Quaternary Aromatic (C6/C10) | 138.60 - 138.73 |

| Protonated Aromatic (C9/C13) | 125.97 - 126.83 |

| Protonated Aromatic (C8/C12) | 126.88 - 127.41 |

| Protonated Aromatic (C7/C11) | 129.71 - 130.88 |

| Note: Data is for Dimethyl 3,4,5,6-tetraphenylphthalate and serves as an illustrative example. stackexchange.com |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the substituent groups, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the phenyl rings, helping to assign the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For the title compound, key HMBC correlations would be expected between the methyl protons and the ester carbonyl carbon, as well as the adjacent quaternary carbon on the central benzene (B151609) ring. This would confirm the connectivity of the ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing insights into the molecule's preferred conformation. For instance, NOESY could reveal correlations between the protons of the peripheral phenyl rings and the methyl protons of the ester groups, which would help to determine the torsional angles of these groups in solution.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in the solid phase, including crystalline and amorphous forms. It is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound.

A study on the polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate demonstrated the utility of ssNMR in distinguishing between structures with different molecular conformations. nih.gov In that case, the key structural difference between the "white" and "yellow" polymorphs was the torsional angle between the ester group and the central aromatic ring. nih.gov The yellow form was nearly planar, while the white form exhibited large dihedral angles of 70° and 85°. nih.gov These conformational differences, along with variations in hydrogen-bonding patterns, led to distinct signals in the solid-state ¹³C NMR spectra. nih.gov

For this compound, ssNMR could similarly be used to:

Identify the presence of different polymorphs or amorphous content.

Determine the number of unique molecules in the crystallographic asymmetric unit.

Probe the local environment and conformation of the phenyl and ester substituents, which may be influenced by crystal packing forces.

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An SC-XRD analysis of this compound would provide exact bond lengths, bond angles, and torsional angles, revealing the molecule's precise conformation in the solid state.

The crystallographic data for a related substituted terephthalate (B1205515), Dimethyl 2,3,5,6-tetrafluoroterephthalate, provides an example of the type of information obtained from such an analysis.

| Parameter | Value |

| Chemical Formula | C₁₀H₆F₄O₄ |

| Space Group | P 1 21/n 1 |

| a | 6.332 Å |

| b | 4.701 Å |

| c | 17.423 Å |

| α | 90.00° |

| β | 95.605° |

| γ | 90.00° |

| Z (Molecules per unit cell) | 2 |

| Note: Data is for Dimethyl 2,3,5,6-tetrafluoroterephthalate. nih.gov |

Crystallographic Analysis of Torsional Angles and Packing Motifs

The steric bulk of the four phenyl groups in this compound would likely force them to be twisted out of the plane of the central benzene ring. The SC-XRD data would quantify these torsional (dihedral) angles. Similarly, the orientation of the two dimethyl ester groups relative to the central ring would be precisely determined.

Investigation of Intermolecular Interactions (e.g., π-π stacking, C-H···π, weak hydrogen bonding)

While this compound lacks strong hydrogen bond donors, its crystal structure would be stabilized by a network of weaker intermolecular interactions. The electron-rich aromatic rings are capable of participating in:

π-π stacking: Face-to-face or offset interactions between the central benzene ring or the peripheral phenyl rings of adjacent molecules.

C-H···π interactions: Interactions where a C-H bond from one molecule points towards the π-electron cloud of an aromatic ring on a neighboring molecule. researchgate.net

Weak C-H···O hydrogen bonding: The ester carbonyl oxygen atoms can act as weak acceptors for hydrogen bonds from C-H groups of adjacent molecules. nih.gov

These subtle interactions dictate the supramolecular architecture and influence the material's physical properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing a detailed fingerprint of the crystal packing environment. nih.govmdpi.com

Vibrational Spectroscopy (IR and Raman) for Mode Assignment and Structural Insights

Vibrational spectroscopy, comprising infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. horiba.com These methods are complementary and are used to identify functional groups and confirm molecular structure. mpg.de

For this compound, the spectra would be dominated by vibrations characteristic of its constituent parts. Key vibrational modes would include:

C=O stretching of the ester groups, typically a very strong band in the IR spectrum.

C-O stretching of the ester groups.

C=C stretching within the aromatic rings.

C-H stretching for the aromatic protons.

C-H bending vibrations.

The analysis of a simpler analog, terephthalaldehyde, utilized IR and Raman spectroscopy in conjunction with quantum chemical calculations to assign the observed bands to specific vibrational modes. researchgate.net A similar approach would be invaluable for interpreting the complex spectra of the much larger title compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Ester C=O Stretch | 1730 - 1715 | Strong | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium | Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong | Weak |

| Note: These are general ranges and the exact positions would depend on the specific molecular structure and environment. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula and for elucidating its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C34H26O4, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for comparison with the experimentally determined mass from HRMS, allowing for unambiguous confirmation of the elemental composition.

While specific experimental HRMS data for this compound is not extensively available in public literature, the fragmentation pathways can be predicted based on the structure of the molecule. The molecule consists of a central terephthalate core with four phenyl substituents and two methyl ester groups. Under mass spectrometry conditions, fragmentation would likely be initiated at the ester groups, leading to the loss of a methoxy (B1213986) radical (•OCH3) or a methoxycarbonyl radical (•COOCH3). Subsequent fragmentation could involve the cleavage of the phenyl rings from the central benzene ring.

A hypothetical fragmentation pattern could involve the following steps:

Ionization of the molecule to form the molecular ion [M]+•.

Loss of a methoxy radical to form an acylium ion.

Loss of carbon monoxide from the acylium ion.

Cleavage of the bond between the central benzene ring and the phenyl substituents.

The following table outlines the theoretical exact masses of the molecular ion and potential key fragments of this compound.

| Ion/Fragment Formula | Description | Theoretical Exact Mass (m/z) |

| [C34H26O4]+• | Molecular Ion | 498.1831 |

| [C33H23O3]+ | Loss of •OCH3 | 467.1647 |

| [C32H23O2]+ | Loss of •COOCH3 | 439.1698 |

This data is theoretical and requires experimental verification through HRMS analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Chiral Conformers (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound, in its ground state, is an achiral molecule. The presence of a center of symmetry in the terephthalate core and the free rotation of the phenyl and methyl ester groups prevent the molecule from being chiral. Therefore, it would not exhibit a Circular Dichroism spectrum, and this technique would not be applicable for determining enantiomeric excess as there are no enantiomers.

However, it is conceivable that under specific conditions, such as in a chiral solvent or when adsorbed onto a chiral surface, the molecule could adopt a fixed, chiral conformation. In such a scenario, induced Circular Dichroism might be observed. This would not be an intrinsic property of the molecule itself but rather a result of its interaction with a chiral environment. As of now, there is no published research indicating the existence of stable chiral conformers or the application of chiroptical spectroscopy to this compound.

Computational and Theoretical Chemistry of Dimethyl 2,3,5,6 Tetraphenyl Terephthalate

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Rotational Barriers

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like dimethyl-2,3,5,6-tetraphenyl-terephthalate, with its multiple phenyl rings, MD simulations are invaluable for exploring its conformational flexibility. These simulations can reveal the accessible rotational conformations of the phenyl groups relative to the central terephthalate (B1205515) core and the ester groups.

By analyzing the trajectories generated from MD simulations, it is possible to identify the most stable conformations and the energy barriers associated with rotations around specific bonds. researchgate.netnih.gov This information is crucial for understanding how the molecule's shape can change in different environments, which in turn influences its physical and chemical properties. For instance, the orientation of the phenyl rings can significantly impact crystal packing and intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions can aid in the assignment of complex experimental NMR spectra. stackexchange.com

Vibrational Frequencies: DFT calculations are also employed to compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.comresearchgate.net Theoretical vibrational analysis helps in assigning specific vibrational modes to the observed spectral bands. derpharmachemica.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netgrowingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). irb.hr This is essential for understanding the molecule's photophysical properties.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C) | DFT (GIAO) nih.gov |

| Vibrational Spectroscopy (IR/Raman) | Vibrational Frequencies | DFT mdpi.com |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | TD-DFT researchgate.netirb.hr |

Note: The accuracy of these predictions depends on the level of theory and basis set used in the calculations.

Supramolecular Assembly Prediction and Modeling

Computational methods are also instrumental in predicting how individual molecules of this compound will interact and arrange themselves in the solid state.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-bonding interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial in determining the three-dimensional structure, stability, and aggregation properties of molecules. The NCI analysis is based on the electron density (ρ) and its reduced density gradient (s). By plotting s versus ρ, regions of noncovalent interactions can be identified and characterized.

For a molecule like this compound, with its sterically crowded arrangement of four phenyl substituents on the central terephthalate ring, NCI analysis would be instrumental in elucidating the intramolecular and intermolecular forces at play.

Intramolecular Interactions:

Due to the proximity of the four phenyl rings, significant intramolecular noncovalent interactions are expected. These would likely include:

π-π Stacking: Interactions between the electron-rich π-systems of the adjacent phenyl rings. The orientation of these rings relative to each other would determine the nature and strength of these interactions.

C-H···π Interactions: Hydrogen atoms on one phenyl ring interacting with the π-face of an adjacent phenyl ring.

Steric Repulsion: Due to the close packing of the phenyl groups, regions of steric hindrance or repulsion would also be prominent. These are typically visualized as red areas in NCI plots.

An illustrative NCI analysis of a hypothetical conformer of this compound could yield data similar to that presented in the interactive table below. The sign of the second eigenvalue (λ₂) of the Hessian of the electron density, multiplied by the electron density, is used to differentiate between attractive (negative values, typically colored blue or green) and repulsive (positive values, typically colored red) interactions.

| Interaction Type | Sign(λ₂)ρ (a.u.) | Description |

| Strong Attractive | -0.02 to -0.05 | Likely indicating regions of strong hydrogen bonding, though not expected to be dominant in this molecule. |

| Weak Attractive | -0.01 to -0.02 | Indicative of van der Waals forces, such as π-π stacking and C-H···π interactions between the phenyl rings. |

| Weak Repulsive | 0.01 to 0.02 | Suggests areas of mild steric clash between the bulky phenyl substituents. |

| Strong Repulsive | 0.02 to 0.05 | Highlights regions of significant steric hindrance, likely in the core where the phenyl rings are most congested. |

Intermolecular Interactions:

In a condensed phase (e.g., a crystal), NCI analysis would also reveal how molecules of this compound interact with each other. These interactions would govern the crystal packing and ultimately the material's bulk properties. It is conceivable that intermolecular π-π stacking and C-H···π interactions would play a significant role in the solid-state structure.

Theoretical Insights into Reactivity and Reaction Pathways

Theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide profound insights into the chemical reactivity of a molecule and the likely pathways of its reactions. For this compound, such studies would focus on identifying reactive sites and predicting the thermodynamics and kinetics of potential transformations.

Reactivity Descriptors:

Several key theoretical descriptors are used to predict a molecule's reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites for electrophilic, nucleophilic, and radical attacks.

For this compound, one would anticipate that the electron-withdrawing ester groups would render the carbonyl carbons as primary sites for nucleophilic attack. Conversely, the phenyl rings, being electron-rich, would be the likely sites for electrophilic attack, although the steric hindrance from the dense substitution pattern would significantly influence the accessibility of these sites.

An example of hypothetical reactivity data that could be generated for this molecule is presented in the following interactive table:

| Descriptor | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates a moderate ability to donate electrons. |

| LUMO Energy | -1.2 eV | Suggests a reasonable ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Points to high chemical stability. |

| Most Negative MEP | -0.04 a.u. (on carbonyl oxygens) | These are the most likely sites for interaction with electrophiles or protonation. |

| Most Positive MEP | 0.05 a.u. (on carbonyl carbons) | These are the primary sites for nucleophilic attack. |

Reaction Pathways:

Theoretical studies could also be employed to model specific reaction pathways. For instance, the hydrolysis of the ester groups is a fundamental reaction for terephthalates. Computational modeling could elucidate the mechanism of this reaction, whether it proceeds via an acid-catalyzed or base-catalyzed pathway, and calculate the activation energies for each step. This would involve locating the transition state structures and calculating the reaction energy profile.

Given the steric congestion around the ester functionalities, it is plausible that theoretical calculations would predict a higher activation barrier for hydrolysis compared to less substituted terephthalates, indicating a lower reaction rate.

Reactivity and Reaction Mechanisms of Dimethyl 2,3,5,6 Tetraphenyl Terephthalate

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The reactivity of the ester groups in Dimethyl-2,3,5,6-tetraphenyl-terephthalate is significantly influenced by the profound steric hindrance imposed by the four flanking phenyl groups. These bulky substituents shield the carbonyl carbons of the ester functionalities, making nucleophilic attack more difficult compared to unhindered esters like Dimethyl terephthalate (B1205515) (DMT).

Acid-catalyzed hydrolysis of esters proceeds via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent attack by water. khanacademy.org The reaction is generally reversible. khanacademy.org For this compound, this process is expected to be exceptionally slow under typical conditions. The steric bulk of the tetraphenyl moieties impedes the approach of the nucleophile (water) to the protonated carbonyl group.

While studies on the direct hydrolysis of this specific molecule are not widely available, research on the hydrolysis of other sterically hindered esters demonstrates that such reactions require forcing conditions, such as high temperatures and pressures, and strong acid catalysts. arkat-usa.org For instance, the hydrolysis of Polyethylene (B3416737) terephthalate (PET), a polymer with repeating terephthalate units, to recover terephthalic acid (TPA) often requires temperatures above 200°C. rsc.orgnih.gov Even for a small molecule mimic like DMT, hydrolysis to TPA can be a multi-step process proceeding through mono methyl terephthalate (MMT). researchgate.net The activation energy for the hydrolysis of DMT has been calculated, with the second step (MMT to TPA) being slower and reversible. researchgate.net The presence of the four phenyl groups in this compound would be expected to significantly increase the activation energy for hydrolysis compared to DMT.

Table 1: Comparative Hydrolysis Conditions

| Compound | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|

| Polyethylene terephthalate (PET) | Acid catalysts, >200°C | Yields Terephthalic Acid (TPA) | rsc.orgnih.gov |

| Dimethyl terephthalate (DMT) | Zinc acetate, 265°C | Forms Mono methyl terephthalate (MMT) then TPA | researchgate.net |

Base-catalyzed ester hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.comyoutube.com This is generally an irreversible process because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide, forming a resonance-stabilized carboxylate salt. masterorganicchemistry.com

The saponification of this compound is also severely hindered. Esters with significant steric crowding around the carbonyl group are known to be highly resistant to saponification under standard conditions. arkat-usa.orgresearchgate.net The rate of saponification is highly dependent on steric effects, and replacing traditional aqueous solvents with non-polar aprotic solvents can sometimes enhance the reaction rate by increasing the nucleophilicity of the poorly solvated hydroxide anions. arkat-usa.org However, even with modified conditions, the extreme steric hindrance of the target molecule would likely necessitate long reaction times or high temperatures to achieve significant conversion. researchgate.net

Enzymatic catalysis, particularly using lipases, offers a green alternative for transesterification reactions under mild conditions. nih.govrsc.org Lipases are highly effective for catalyzing the transesterification of a wide range of esters, including triglycerides, for applications like biodiesel production. nih.govnih.gov The mechanism typically involves the formation of an acyl-enzyme intermediate.

The applicability of enzyme-catalyzed transesterification to this compound is questionable due to the molecule's structure. Lipases exhibit substrate specificity, and their active sites may not be able to accommodate the bulky, sterically demanding structure of this compound. The four phenyl groups would likely prevent the ester functionalities from accessing the catalytic triad within the enzyme's active site. While enzymatic reactions can be highly efficient, they are often limited by steric constraints of the substrate. mdpi.com Research on the enzymatic hydrolysis of PET intermediates like bis(2-hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl)-terephthalate (MHET) has been successful, but these molecules are significantly less hindered than the tetraphenyl-substituted analogue. semanticscholar.org

Aromatic Substitution Reactions on the Tetraphenyl Moieties

The four phenyl groups attached to the central terephthalate ring are themselves aromatic and can potentially undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation. uomustansiriyah.edu.iqmsu.edu The reactivity of these phenyl rings is influenced by the electronic nature of the substituent attaching them to the central ring—in this case, a substituted benzene (B151609) ring.

Therefore, electrophilic substitution on the tetraphenyl moieties would be expected to proceed slower than on unsubstituted benzene. libretexts.org The incoming electrophile would preferentially add to the meta position of each phenyl ring, as is typical for rings substituted with deactivating groups. msu.edu

Photochemical Reactivity and Excited State Dynamics

Aromatic compounds with extensive π-conjugated systems, such as this compound, are expected to exhibit significant photochemical activity. rsc.org Electronic excitation via absorption of UV light can lead to a variety of reactions not observed in the ground state. The presence of multiple phenyl rings suggests strong absorption in the UV region.

Upon excitation, the molecule can undergo several processes, including fluorescence, phosphorescence, or photochemical reactions. The extended π-system is likely to result in fluorescence emission at a longer wavelength than the absorption (a significant Stokes shift), a property seen in other highly substituted aromatic compounds like tetraphenylethylene derivatives. acs.org

Redox Chemistry and Electrochemical Behavior

The extended aromatic system of this compound makes it a candidate for redox reactions. The molecule can be expected to undergo both oxidation (removal of electrons) and reduction (addition of electrons). The presence of electron-withdrawing ester groups generally makes reduction easier, while the multiple electron-rich phenyl rings facilitate oxidation.

Cyclic voltammetry studies on related compounds like Dimethyl terephthalate (DMT) show it has a redox potential of 1.5 V vs. Li+/Li, indicating it is redox active. researchgate.net The introduction of substituents onto aromatic rings can significantly alter their redox potentials. For example, in meso-tetraphenylporphyrin derivatives, the introduction of electron-withdrawing groups facilitates the monoelectronic reduction of the porphyrin in both its ground and excited states. researchgate.net

Based on these principles, this compound would be expected to have distinct oxidation and reduction potentials. The reduction would likely be centered on the terephthalate core, stabilized by the electron-withdrawing ester groups. The oxidation would likely involve the removal of an electron from the π-system of the tetraphenyl moieties. The exact potentials would be influenced by the solvent and supporting electrolyte used in the electrochemical measurement.

Table 2: Expected Electrochemical Properties

| Process | Influencing Factors | Expected Outcome |

|---|---|---|

| Reduction | Electron-withdrawing ester groups (-COOCH₃) | Facile reduction at the terephthalate core |

| Oxidation | Electron-rich tetraphenyl moieties | Oxidation of the extended π-system |

Complexation with Metal Ions and Coordination Chemistry

The steric hindrance introduced by the four phenyl substituents on the aromatic ring is another critical factor that would profoundly influence its interaction with metal ions. This bulky substitution pattern can be expected to impose significant constraints on the geometry of any potential metal complexes, likely favoring the formation of discrete molecular complexes rather than extended polymeric structures commonly observed with simpler terephthalates.

While direct research on the target compound is scarce, the broader field of terephthalate coordination chemistry provides a foundation for understanding how related molecules interact with metal ions. For instance, terephthalic acid and its simpler derivatives are known to coordinate with a variety of metal ions, including but not limited to zinc(II), cadmium(II), and lanthanides. rsc.orgmdpi.com The resulting structures are diverse, ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.org The coordination modes of the carboxylate groups are a key determinant of the final architecture. mdpi.com

Synthesis and Characterization of Dimethyl 2,3,5,6 Tetraphenyl Terephthalate Derivatives and Analogues

Modification of Ester Groups (e.g., diethyl, dipropyl, long-chain alkyl esters)

The synthesis of various esters of 2,3,5,6-tetraphenyl-terephthalic acid can be achieved through standard esterification procedures, such as the Fischer-Speier esterification or by reacting the corresponding terephthaloyl chloride with the desired alcohol. While direct literature on the synthesis of a wide range of alkyl esters for this specific substituted terephthalate (B1205515) is limited, the principles can be extrapolated from the synthesis of other terephthalate esters.

For instance, the synthesis of diethyl-2,3,5,6-tetraphenyl-terephthalate would typically involve the reaction of 2,3,5,6-tetraphenyl-terephthalic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is usually heated under reflux to drive the equilibrium towards the formation of the ester. A similar approach can be used for the synthesis of dipropyl-2,3,5,6-tetraphenyl-terephthalate and other short-chain alkyl esters.

The preparation of long-chain alkyl esters follows a similar protocol, although modifications may be necessary to account for the lower volatility and potentially higher viscosity of the long-chain alcohols. The use of Dean-Stark apparatus to remove water is a common strategy to achieve high yields in these esterification reactions.

A general synthetic scheme for the esterification of 2,3,5,6-tetraphenyl-terephthalic acid is presented below:

Where R can be ethyl, propyl, or a long-chain alkyl group.

Functionalization of the Tetraphenyl Moieties

The four phenyl groups attached to the central benzene (B151609) ring of the terephthalate core offer multiple sites for functionalization, allowing for the tuning of the molecule's electronic and physical properties.

Introduction of Electron-Donating/Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the tetraphenyl moieties can significantly influence the electronic properties of the terephthalate derivative. Standard electrophilic aromatic substitution reactions can be employed for this purpose.

For example, nitration of the phenyl rings using a mixture of nitric acid and sulfuric acid would introduce nitro (NO2) groups, which are strong EWGs. The positions of substitution would be directed by the existing phenyl groups. Conversely, Friedel-Crafts alkylation or acylation could be used to introduce electron-donating alkyl or acyl groups.

A study on the regioselective late-stage functionalization of tetraphenylenes, which are structurally analogous to the tetraphenyl-substituted benzene core of the target molecule, demonstrated the successful introduction of nitro groups. rsc.org This suggests that similar methodologies could be applied to Dimethyl-2,3,5,6-tetraphenyl-terephthalate.

Table 1: Potential Functional Groups for Modifying the Tetraphenyl Moieties

| Functional Group | Type | Potential Effect on Properties |

|---|---|---|

| -NO2 | Electron-Withdrawing | Increased electron affinity, altered photophysical properties |

| -CN | Electron-Withdrawing | Enhanced thermal stability, modified solubility |

| -OCH3 | Electron-Donating | Increased electron density, potential for fluorescence enhancement |

| -CH3 | Electron-Donating | Increased solubility in organic solvents, modified packing in solid state |

Halogenation

Halogenation of the tetraphenyl moieties can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or by using bromine with a Lewis acid catalyst. Chlorination and iodination can be achieved with corresponding reagents.

A patent describes the halogenation of terephthalic acid itself, where 2,5-dihalogenoterephthalic acids are manufactured by treating an oleum (B3057394) solution of terephthalic acid with chlorine, bromine, or iodine. google.com While this refers to the central ring, similar principles of electrophilic aromatic halogenation could be applied to the peripheral phenyl rings of this compound. The regioselectivity of the halogenation would be influenced by the steric hindrance and the electronic nature of the ester groups.

Oligomerization and Polymerization of Substituted Terephthalate Monomers

While the polymerization of terephthalic acid and its simpler esters like dimethyl terephthalate to form polyesters such as polyethylene (B3416737) terephthalate (PET) is a well-established industrial process, the oligomerization and polymerization of highly substituted monomers like this compound are less common. researchgate.netquora.comyoutube.com

The bulky tetraphenyl substituents would likely impart significant steric hindrance, which could make polymerization challenging. However, these bulky groups could also lead to polymers with unique properties, such as high thermal stability, amorphous nature, and good solubility in organic solvents.

Polycondensation of a di-functionalized derivative of this compound (for example, where two of the phenyl rings are functionalized with reactive groups) could lead to the formation of novel polymers. The structural evolution of PET oligomers produced via glycolysis depolymerization has been studied, providing insights into the behavior of terephthalate-based oligomers. nsf.govresearchgate.netrsc.org

Copolymerization of a functionalized tetraphenyl-terephthalate monomer with other standard monomers like terephthalic acid or ethylene (B1197577) glycol could be a viable strategy to incorporate the unique properties of the tetraphenyl moiety into more conventional polymer backbones. mdpi.com

Synthesis of Chiral Analogues for Asymmetric Applications

The inherent symmetry of this compound means the molecule itself is achiral. However, the introduction of chirality can be achieved through several strategies.

One approach is to introduce chiral substituents onto the tetraphenyl moieties. For example, reacting the molecule with a chiral auxiliary or performing an asymmetric synthesis to introduce a stereocenter on one of the phenyl groups.

Another strategy involves the synthesis of atropisomers. If the rotation around the single bonds connecting the phenyl groups to the central benzene ring is restricted, for example, by introducing bulky substituents at the ortho positions of the phenyl rings, it may be possible to resolve the molecule into stable enantiomers.

The synthesis of chiral tetraphenylenes has been reported, and these molecules have been explored as ligands in asymmetric synthesis. researchgate.netnih.gov This suggests that chiral analogues of this compound could also find applications in asymmetric catalysis and materials science. nih.govresearchgate.netmdpi.comresearchgate.net

Structural-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity is governed by both steric and electronic factors.

Steric Effects: The four phenyl groups create a crowded steric environment around the central terephthalate core. This steric hindrance can influence the reactivity of the ester groups. For example, hydrolysis or transesterification of the methyl esters might be slower compared to less substituted terephthalates. Similarly, functionalization of the central benzene ring would be highly challenging due to the shielding effect of the phenyl groups.

Electronic Effects: The electronic nature of substituents on the tetraphenyl moieties will significantly impact the reactivity of the entire molecule.

Electron-donating groups on the phenyl rings will increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. They would also increase the electron density on the carbonyl carbons of the ester groups, potentially making them less susceptible to nucleophilic attack.

Electron-withdrawing groups will have the opposite effect, deactivating the phenyl rings towards electrophilic substitution and making the ester carbonyls more electrophilic and thus more reactive towards nucleophiles.

The interplay of these steric and electronic effects allows for the fine-tuning of the properties and reactivity of these molecules for specific applications.

Applications of Dimethyl 2,3,5,6 Tetraphenyl Terephthalate in Advanced Materials Science

Utilization as Monomers in High-Performance Polymer Synthesis

Dimethyl-2,3,5,6-tetraphenyl-terephthalate serves as a monomer for the synthesis of high-performance polyesters with enhanced thermal and mechanical properties. The general synthesis of polyesters often involves a two-step process of transesterification followed by polycondensation, commonly using monomers like dimethyl terephthalate (B1205515) and a diol, such as ethylene (B1197577) glycol, to produce polyethylene (B3416737) terephthalate (PET). youtube.commdpi.com

The incorporation of the bulky 2,3,5,6-tetraphenyl-terephthalate unit into a polymer backbone fundamentally alters the material's properties. The four phenyl groups introduce significant steric hindrance, which restricts the rotation of polymer chains and increases the rigidity of the backbone. This rigidity leads to a substantial increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.commdpi.com Consequently, polyesters containing this monomer exhibit superior thermal stability compared to conventional polyesters like PET. researchgate.net

The introduction of rigid comonomers is a known strategy to enhance the thermomechanical performance of polyesters. For example, modifying PET by copolymerization can improve its heat resistance and mechanical strength. mdpi.com The tetraphenyl-terephthalate moiety acts as a rigid structural unit, which can lead to the formation of liquid crystalline phases in copolyesters, resulting in materials with exceptional mechanical properties and thermal stability. mdpi.com

The mechanical strength of polymers is also significantly influenced by their molecular architecture. The rigid nature of the tetraphenyl-terephthalate unit contributes to higher tensile strength and modulus in the resulting polyesters. rsc.org By preventing close packing of polymer chains, the bulky phenyl groups can disrupt crystallinity, potentially leading to amorphous polymers with high toughness and optical clarity, a desirable trait for high-performance plastics. researchgate.net

Table 1: Comparison of Thermal Properties of Polyesters This table presents illustrative data based on typical effects of incorporating bulky, rigid monomers into a polyester (B1180765) backbone, as specific data for a homopolymer of this compound is not widely available.

| Monomer Unit | Polymer | Typical Glass Transition Temp. (°C) | Key Structural Feature |

|---|---|---|---|

| Ethylene Terephthalate | Poly(ethylene terephthalate) (PET) | ~75 | Flexible ethylene linkage |

| Ethylene Naphthalate | Poly(ethylene naphthalate) (PEN) | ~120 | More rigid naphthalene (B1677914) ring |

| Tetraphenyl Terephthalate (Hypothetical) | Poly(alkylene tetraphenyl-terephthalate) | >150 (Estimated) | Highly rigid and bulky tetraphenyl core |

Role in Supramolecular Chemistry and Self-Assembly of Functional Architectures

The structure of this compound, with its rigid core and multiple phenyl rings, makes it a compelling candidate for applications in supramolecular chemistry. Supramolecular assembly relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to create ordered, functional architectures from molecular building blocks. mdpi.com

Terephthalic acid and its derivatives are well-known to form self-assembled structures. For instance, terephthalic acid can form one- and two-dimensional assemblies on surfaces, driven by hydrogen bonding between the carboxylic acid groups. mpg.de Derivatives of terephthalic acid have been shown to act as organogelators, forming stable gels in various organic solvents through self-assembly into fibrous networks. rsc.org

While direct studies on the self-assembly of this compound are limited, its structural features suggest significant potential. The four peripheral phenyl groups can engage in π-π stacking interactions, which could direct the assembly into well-defined columnar or layered structures. researchgate.net This behavior is crucial for the formation of thermotropic liquid crystals, where molecules align in specific orientations upon heating. globethesis.comrsc.org Polyesters incorporating bulky, rigid aromatic units have been shown to form liquid crystal phases, and it is plausible that smaller molecules based on the tetraphenyl-terephthalate core could exhibit similar mesomorphic behavior. mdpi.com The ability to form such ordered assemblies is foundational for developing materials with anisotropic properties, useful in displays and sensors.

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

The hydrolyzed form of the monomer, 2,3,5,6-tetraphenyl-terephthalic acid, is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov MOFs are crystalline materials in which metal ions or clusters are connected by organic linkers, creating porous structures with exceptionally high surface areas. nih.gov Terephthalic acid is a common and fundamental linker used in the synthesis of many well-known MOFs. nih.gov

The structure of the organic linker is a critical determinant of the final MOF's topology, pore size, and chemical functionality. acs.org The use of 2,3,5,6-tetraphenyl-terephthalic acid as a linker would introduce significant bulk and a high degree of aromaticity into the framework. The four phenyl groups extending from the central ring would act as "walls" within the porous structure, creating unique pore environments and potentially leading to frameworks with very large pore volumes. rsc.org

These bulky substituents can also be functionalized to tailor the properties of the MOF for specific applications, such as selective gas storage, separation, or catalysis. rsc.org The synthesis of coordination polymers using various terephthalic acid analogues has been widely explored, demonstrating that the functionalization of the terephthalate core allows for fine-tuning of the resulting material's structure and properties. rsc.orgmdpi.comnih.govuniversityofgalway.iersc.org The rigid, pre-defined geometry of the tetraphenyl-terephthalate ligand would provide a robust and predictable building block for designing complex, three-dimensional porous networks. frontiersin.org

Potential in Organic Electronics and Optoelectronic Materials

The extended π-conjugated system of this compound makes it a promising material for organic electronics and optoelectronics. The molecule consists of a central benzene (B151609) ring connected to two carboxylate groups and four additional phenyl rings, creating a large, electron-rich system. Such structures are characteristic of organic semiconductors. researchgate.netmdpi.com

Compounds with similar tetraphenyl-substituted aromatic cores have been investigated as organic semiconductors. researchgate.net These materials often exhibit good thermal stability and can be processed into thin films for device fabrication. The large π-system in this compound is expected to result in a relatively low bandgap, allowing it to absorb and emit light in the visible or near-ultraviolet range. This suggests potential applications as an emitter or host material in OLEDs or as an active component in organic photovoltaic cells. chemrxiv.org

Smart Materials and Responsive Systems

Smart materials, or responsive systems, are designed to change their properties in response to external stimuli such as temperature, pH, light, or the presence of a chemical analyte. mdpi.comnih.govnih.gov Polymers derived from this compound could be integrated into such systems.

While the tetraphenyl-terephthalate unit itself is not inherently "responsive," its incorporation into a polymer provides a stable, high-performance matrix. This matrix can be combined with stimuli-responsive components to create advanced smart materials. dtu.dk For example, a polyester or polyamide containing this unit could be copolymerized with a thermoresponsive polymer like poly(N-isopropylacrylamide) to create a material that undergoes a phase transition at a specific temperature while maintaining excellent mechanical integrity. mdpi.com

Furthermore, the porous nature of MOFs built from the corresponding dicarboxylic acid ligand could be exploited for sensor applications. chemrxiv.org The pores could be designed to selectively bind specific molecules, and this binding event could trigger a change in the material's optical or electronic properties, such as its photoluminescence. mdpi.comresearchgate.netmdpi.com The bulky tetraphenyl groups could create specific recognition sites within the pores, enhancing the selectivity of the sensor. The inherent rigidity and stability conferred by the tetraphenyl-terephthalate unit would ensure the durability and reliability of such sensor devices. mpg.de

Future Research Directions and Perspectives on Dimethyl 2,3,5,6 Tetraphenyl Terephthalate

Green Chemistry Approaches to Synthesis

The synthesis of polysubstituted aromatic compounds often relies on classic reactions that may not align with modern principles of green chemistry. The likely laboratory synthesis of Dimethyl-2,3,5,6-tetraphenyl-terephthalate would involve a Diels-Alder reaction, a powerful tool for forming six-membered rings. numberanalytics.comnih.gov However, these reactions frequently utilize high-boiling, toxic aromatic solvents like xylene or nitrobenzene (B124822) and can require significant energy input. mcpherson.edu Future research should focus on developing more sustainable synthetic routes.

Key areas for green chemistry improvements include:

Solvent Replacement: Traditional harmful solvents could be replaced with greener alternatives. Studies have shown that Diels-Alder reactions can be successfully carried out in aqueous media, biobased solvents like vegetable oils, or deep eutectic solvents. numberanalytics.comnih.govnih.gov These alternatives can reduce environmental impact and, in some cases, enhance reaction rates and selectivity. numberanalytics.com

Catalysis: Exploring novel catalysts can improve reaction efficiency and reduce energy consumption. Lewis acid catalysts have been used to facilitate Diels-Alder reactions for producing terephthalate (B1205515) precursors from biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govnih.gov Adapting such catalytic systems could provide a renewable pathway to the terephthalate core.

Atom Economy: A core principle of green chemistry is maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.comprimescholars.comwikipedia.org The Diels-Alder reaction is inherently atom-economical, often achieving 100% atom economy. nih.govjocpr.com Future synthetic designs should aim to maintain this efficiency throughout the entire reaction sequence. gctlc.org

| Parameter | Traditional Approach | Green Chemistry Alternative | Potential Benefits |

|---|---|---|---|

| Solvent | Xylene, Toluene, Nitrobenzene mcpherson.edu | Water, Vegetable Oils, Ionic Liquids numberanalytics.comnih.gov | Reduced toxicity, biodegradability, potential for improved reaction rates. |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound | Reduced reaction times, lower energy consumption, improved yields. |

| Feedstocks | Petroleum-derived | Biomass-derived (e.g., from HMF) nih.gov | Use of renewable resources, reduced carbon footprint. |

| Atom Economy | Generally high for core reaction, but may involve wasteful protection/deprotection steps. wikipedia.org | Focus on tandem or one-pot reactions to maintain high atom economy throughout. nih.govjocpr.com | Minimized waste generation, improved resource efficiency. |

Exploration of Bio-Inspired Applications

Nature provides a vast source of inspiration for the design of advanced materials with unique functionalities. germaniumco.comyoutube.com The rigid, bulky, and hydrophobic nature of this compound makes it an interesting candidate for developing bio-inspired and biomimetic materials. nih.govnih.govnih.gov

Future research could investigate its potential in:

Biomimetic Surfaces: The highly hydrophobic character imparted by the numerous phenyl groups could be exploited to create superhydrophobic surfaces. nih.govrsc.orgmdpi.com By incorporating this molecule into polymer matrices or surface coatings, it may be possible to mimic the self-cleaning properties of the lotus (B1177795) leaf or the water-repellent surfaces of certain insects. youtube.comnih.gov Such materials have applications in anti-biofouling, anti-icing, and corrosion resistance. nih.gov

Tissue Engineering Scaffolds: The rigidity of the tetraphenyl-terephthalate core could provide mechanical strength to scaffolds used in tissue engineering. nih.gov While many scaffolds are based on flexible polymers, incorporating rigid domains can help mimic the properties of stiffer biological tissues like bone. germaniumco.com Its hydrophobic nature could also be tuned to control cell adhesion and proliferation.

Drug Delivery Systems: The molecule could serve as a rigid core for the synthesis of dendrimers or other nanocarriers. nih.gov The phenyl groups on the periphery could be functionalized to attach drugs or targeting moieties. The hydrophobic core could encapsulate lipophilic drugs, potentially leading to controlled release systems.

Molecular Probes: Many rigid aromatic structures exhibit interesting fluorescence properties. mdpi.commdpi.com Research into the photophysical characteristics of this compound and its derivatives could lead to their use as fluorescent probes for sensing applications in biological systems.

Advanced Characterization Techniques for In Situ Studies

To fully understand and optimize the synthesis and properties of this compound, it is crucial to study its formation and behavior in real-time. Advanced in situ characterization techniques allow for the direct monitoring of chemical reactions and physical transformations as they occur. cambridge.org

Future studies should employ a suite of these techniques:

In Situ X-Ray Diffraction (XRD): Synchrotron-based in situ XRD is a powerful tool for monitoring mechanochemical reactions and crystallization processes in real-time. researchgate.netaip.orgspringernature.comresearchgate.net This technique can provide detailed information on the evolution of crystalline phases, the formation of intermediates, and the kinetics of the reaction, which is invaluable for optimizing synthesis and purification. researchgate.netaip.org

In Situ Spectroscopy (NMR, Raman): In situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the changes in both the liquid and solid phases during crystallization, providing quantitative data on reactant consumption and product formation. rsc.org Similarly, in situ Raman spectroscopy is effective for monitoring solid phases and polymorphic transformations during crystallization. cambridge.org

In Situ Microscopy (AFM, TEM): Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), especially cryogenic-TEM, can directly visualize the nucleation and growth of crystals from solution. nih.govacs.orgnih.gov These methods can reveal nonclassical crystallization mechanisms, such as the formation of transient amorphous precursors, which is critical for controlling the final crystal morphology and properties. acs.orgnih.gov

| Technique | Information Obtained | Relevance to Research |

|---|---|---|

| In Situ X-Ray Diffraction (XRD) | Real-time crystal structure, phase identification, reaction kinetics. researchgate.netasme.org | Optimizing synthesis conditions, identifying reaction intermediates, and controlling polymorphism. |

| In Situ NMR Spectroscopy | Changes in solution concentration, evolution of solid and liquid phases. rsc.org | Understanding reaction mechanisms and crystallization kinetics from the solution perspective. |

| In Situ Raman Spectroscopy | Molecular vibrations, solid-phase composition, polymorphic transformations. cambridge.org | Monitoring the formation of the desired crystalline form and detecting phase changes. |